molecular formula C7H10N2O3 B6298671 6-Aminopyridin-3-ol acetate CAS No. 2087960-23-2

6-Aminopyridin-3-ol acetate

Cat. No.: B6298671
CAS No.: 2087960-23-2
M. Wt: 170.17 g/mol
InChI Key: ODCJFZNUESSNEZ-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-ol acetate is an organic compound with the molecular formula C7H10N2O3. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 3rd position, with an acetate group attached. This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridin-3-ol acetate generally involves the acylation of 6-aminopyridin-3-ol. One common method includes reacting 6-aminopyridin-3-ol with acetic anhydride under controlled conditions to form the acetate ester. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using whole cells of Burkholderia sp. have been explored for the regioselective oxyfunctionalization of pyridine derivatives, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridin-3-ol acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

6-Aminopyridin-3-ol acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Aminopyridin-3-ol acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

acetic acid;6-aminopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJFZNUESSNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=NC=C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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